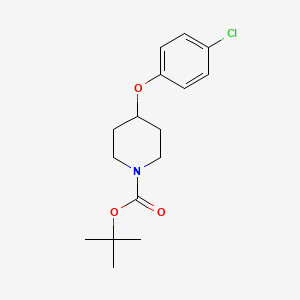![molecular formula C11H6F3N3 B3126509 Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- CAS No. 33469-11-3](/img/structure/B3126509.png)
Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-
Vue d'ensemble
Description
Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- is a key intermediate in the synthesis of fluvoxamine . It participates in nickel-catalyzed arylcyanation reaction of 4-octyne .
Molecular Structure Analysis
The molecular structure of Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- participates in nickel-catalyzed arylcyanation reaction of 4-octyne . More detailed information about its chemical reactions was not found in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- include a molecular weight of 171.1193 , a density of 1.3±0.1 g/cm3 , a boiling point of 183.2±0.0 °C at 760 mmHg , and a melting point of 39-41 °C (lit.) . Its flash point is 71.7±0.0 °C .Applications De Recherche Scientifique
Pharmacophore Design and MAP Kinase Inhibition
The compound's structural framework serves as a critical pharmacophore in the design of p38α MAP kinase inhibitors, which are instrumental in the selective inhibition of p38 mitogen-activated protein (MAP) kinase. This kinase plays a significant role in the release of proinflammatory cytokines. The literature highlights the compound's utility in synthesizing selective inhibitors through the exploration of its tri- and tetra-substituted imidazole scaffold. These inhibitors showcase enhanced binding selectivity and potency by occupying adenosine 5'-triphosphate (ATP) binding pockets, thereby offering a promising approach in the treatment of inflammatory conditions (Scior et al., 2011).
Corrosion Inhibition
A distinct application outside of biomedical research includes its utility in corrosion inhibition, particularly for metals like copper. Although not directly related to Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-, the use of related heterocyclic compounds, such as tolyltriazole, underscores the potential for such structures in protecting metals from corrosive environments. This suggests the broader chemical utility of similar compounds in material science and industrial applications (Walker, 1976).
Stability and Degradation Studies
Research has also been conducted on the stability and degradation of closely related compounds, such as nitisinone (NTBC), which shares structural features with Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-. These studies are crucial for understanding the environmental and physiological stability of these compounds, which can inform their handling, storage, and disposal protocols. The insights from these studies contribute to a better understanding of the compound's properties and potential environmental impacts (Barchańska et al., 2019).
DNA Interaction and Binding Studies
Another significant area of application involves the interaction of related compounds with DNA, such as the binding of Hoechst 33258 to the minor groove of double-stranded B-DNA. This interaction, characteristic of compounds with similar benzimidazole and imidazole structures, highlights their potential in molecular biology for DNA staining, elucidation of DNA structure, and potentially as therapeutic agents targeting DNA (Issar & Kakkar, 2013).
Safety and Hazards
Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- is considered hazardous. It is combustible and harmful if swallowed or in contact with skin . Personal protective equipment/face protection should be worn, and dust formation should be avoided . In case of ingestion, immediate medical assistance should be sought .
Mécanisme D'action
Mode of Action
It’s known that the compound participates in nickel-catalyzed arylcyanation reactions . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target molecules.
Biochemical Pathways
Given its participation in arylcyanation reactions , it may influence pathways involving aryl groups or cyanation reactions.
Propriétés
IUPAC Name |
4-[5-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)9-6-16-10(17-9)8-3-1-7(5-15)2-4-8/h1-4,6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYKGKIPBXUMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00784873 | |
| Record name | 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00784873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33469-11-3 | |
| Record name | 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00784873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B3126489.png)





